molecular formula C10H10ClNO4 B1402903 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid CAS No. 862853-64-3

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B1402903
CAS No.: 862853-64-3
M. Wt: 243.64 g/mol
InChI Key: YFWZPOOZQRQDGJ-UHFFFAOYSA-N
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Description

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is a synthetic salicylic acid derivative offered for research applications. This compound features a 2-chloropropanamide moiety attached to the 5-position of the 2-hydroxybenzoic acid (salicylic acid) scaffold, a structure known for its diverse biological potential. Salicylic acid derivatives are prominent in medicinal chemistry due to their wide range of pharmacological activities, and modifications to the core structure are frequently explored to develop new bioactive molecules with antibacterial, antifungal, and antimycobacterial properties . The presence of the chloro and amide functional groups in this molecule makes it a valuable intermediate for further chemical synthesis. Researchers can utilize this compound as a building block for the development of more complex molecules, such as novel sulfonamide hybrids, amides, or other derivatives aimed at antimicrobial discovery programs . The structural features suggest potential for investigation into its mechanism of action, which may involve inhibition of microbial enzymes like dihydropteroate synthase or carbonic anhydrases, targets known for other salicylic and sulfonamide-based agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

5-(2-chloropropanoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(11)9(14)12-6-2-3-8(13)7(4-6)10(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWZPOOZQRQDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-hydroxybenzoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pH, and reaction time is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chloropropanoyl moiety, converting it to an alcohol.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among 2-hydroxybenzoic acid derivatives include:

Substituent Type: Chloropropanoyl (target compound), bromo-carboxyprop-enoyl (C1 in ), bis(3-methylbut-2-enyl)amino (), sulfonamide ().

Position : All analogs retain the 2-hydroxybenzoic acid core but differ in substituent positions and chain lengths.

Table 1: Structural Comparison

Compound Name Substituent at 5-Position Molecular Formula Key Features
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid 2-Chloropropanoylamino C₁₀H₁₀ClNO₄ Chlorinated acyl group
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) Bromo-carboxyprop-enoyl C₁₁H₉BrN₂O₆ α,β-unsaturated bromo ester
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid Bis(3-methylbut-2-enyl)amino C₁₈H₂₅NO₃ Bulky allylated amino group
5-(4-Chlorophenylsulfonamido)-2-hydroxybenzoic acid 4-Chlorophenylsulfonamido C₁₃H₁₁ClN₂O₅S Sulfonamide linkage

Anti-Inflammatory Activity :

  • C1 () : Demonstrated potent anti-inflammatory effects in murine colitis models, with a 50% effective dose (ED₅₀) of 12.5 mg/kg. Its α,β-unsaturated bromo ester enhances antioxidant capacity (IC₅₀: 8.2 µM in DPPH assay) and modulates NF-κB pathways .

Antimicrobial Activity :

  • aureus and E. coli, though efficacy requires further validation .
  • 5-ASA Derivatives (): Analogous compounds (e.g., 5-[(2-carboxybenzoyl)amino]-2-hydroxybenzoic acid) exhibited 100% ABTS radical scavenging at 0.102 mM, suggesting antioxidant-driven antimicrobial synergy .

Thermotolerance and Longevity :

  • Compound 3 (): The bis(3-methylbut-2-enyl)amino derivative improved thermotolerance in C. elegans by upregulating HSP-16.2 and GST-4 but failed to extend lifespan under normal conditions, unlike aspirin .

Table 2: Pharmacological Profile Comparison

Compound Anti-Inflammatory (ED₅₀) Antioxidant (IC₅₀, DPPH) Antimicrobial (MIC) Thermotolerance Enhancement
This compound Not reported Not reported Not reported Not reported
C1 (Bromo-carboxyprop-enoyl) 12.5 mg/kg 8.2 µM Not reported Not applicable
Compound 3 (Bis(allyl) derivative) Not reported 60% ABTS scavenging Not reported 25% survival increase
Sulfonamide derivative () Not reported Not reported 0.5–2 mg/mL Not applicable
Pharmacokinetics and Toxicity
  • C1 () : Exhibited a plasma half-life of 4.2 hours in rats, with low acute toxicity (LD₅₀ > 2000 mg/kg). Renal excretion was predominant .
  • Compound 3 (): Limited bioavailability due to poor solubility, requiring formulation optimization for therapeutic use.
  • Target Compound: Pharmacokinetic data are unavailable, but the chloropropanoyl group may enhance metabolic stability compared to ester-containing analogs.

Biological Activity

5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, an organic compound with the molecular formula C14H10ClNO4, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropropanoyl group attached to an amino group of a hydroxybenzoic acid, which contributes to its unique biological properties. Its molecular weight is approximately 291.69 g/mol, and it belongs to the broader class of hydroxybenzoic acids known for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with multiple biological targets, influencing various biochemical pathways:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines and inhibit cell proliferation through mechanisms involving cyclin-dependent kinases (CDKs).

Biological Activities

The following table summarizes the primary biological activities associated with this compound:

Activity Description
AntimicrobialExhibits activity against various microbial strains by disrupting cell membranes.
AnticancerInduces apoptosis and inhibits cancer cell proliferation in vitro.
Enzyme InhibitionInhibits specific enzymes linked to metabolic disorders.
Anti-inflammatoryPotentially reduces inflammation by modulating pro-inflammatory mediators.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted that chlorinated derivatives similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of the bacterial cell wall integrity.
  • Anticancer Studies : In vitro experiments demonstrated that this compound could significantly reduce the viability of certain cancer cell lines, such as breast and colon cancer cells, by inducing apoptosis via caspase activation pathways.
  • Enzyme Interaction Studies : Research has indicated that this compound can inhibit enzymes like cyclooxygenase (COX), which are critical in inflammatory responses. This inhibition could lead to reduced production of inflammatory mediators such as prostaglandins.

Q & A

Q. What are the recommended synthetic routes for 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via microwave-assisted coupling reactions using copper/zeolite catalysts, which enhance reaction rates and yields under controlled temperature (80–120°C) and solvent conditions (e.g., DMF or acetonitrile) . Optimizing stoichiometric ratios of the chloropropanoyl chloride and 5-amino-2-hydroxybenzoic acid precursor is critical to minimize byproducts. Catalytic systems involving zeolites improve regioselectivity, as demonstrated in analogous sulfonamide syntheses .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl and amide protons) .
  • HPLC (reverse-phase C18 columns, UV detection at 254 nm) for purity assessment, validated using retention time and spike-in experiments .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) and halogen isotope patterns (e.g., Cl-related M+2 peaks) .
  • X-ray crystallography (SHELX refinement) for absolute configuration determination, though crystallization may require co-solvents like ethanol/water mixtures .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal frontier molecular orbitals (HOMO/LUMO), electron localization, and charge distribution. For example, the chloroacetamide group increases electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic substitution reactions. Comparative studies with analogs show that HOMO localization on the hydroxybenzoic moiety enhances antioxidant potential .

Q. What pharmacokinetic challenges are associated with this compound, and how can bioavailability be improved?

In Wistar rats, oral bioavailability is limited (~13%) due to rapid gastric absorption and first-pass metabolism. Strategies include:

  • Prodrug design : Esterification of the hydroxy group to enhance intestinal permeability .
  • Nanocarrier systems : Liposomal encapsulation to prolong plasma half-life (t₁/₂ ≈ 33 min intravenously) .
  • Tissue targeting : Leveraging low plasma protein binding (8–10% bound) to improve colon-specific delivery for inflammatory bowel disease (IBD) applications .

Q. How does the compound’s structure influence its anti-inflammatory activity compared to derivatives like 5-ASA?

The chloroacetamide side chain enhances steric interactions with myeloperoxidase (MPO) active sites, reducing HOCl production in neutrophils more effectively than 5-aminosalicylic acid (5-ASA). However, unlike 5-ASA, the compound’s carboxyl group forms stronger hydrogen bonds with TNF-α, modulating NF-κB pathways . Structural analogs with bulkier substituents show diminished activity, highlighting the importance of the chloroacetamide’s spatial orientation .

Q. Are there contradictions in reported bioactivity data, and how can they be resolved through experimental design?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial assays) arise from variations in cell lines (e.g., RAW 264.7 vs. Caco-2) and assay conditions (e.g., serum concentration). Standardization using:

  • Unified protocols : Fixed incubation times (24–48 hrs) and serum-free media to reduce interference .
  • In vivo validation : Correlate in vitro MPO inhibition with colitis reduction in rodent models .
  • Dose-response curves : Address non-linear pharmacokinetics observed at >50 mg/kg doses .

Q. Methodological Notes

  • For crystallographic refinement, use SHELXL-2018 with TWIN/BASF commands to handle potential twinning .
  • In pharmacokinetic studies, employ validated HPLC methods (LOD: 0.1 μg/mL) with SPE purification to eliminate matrix effects .
  • DFT workflows should include solvent correction (PCM model) and vibrational frequency analysis to confirm stationary points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid
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5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid

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